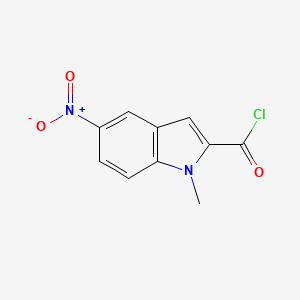
1-Methyl-5-nitro-1H-indole-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-5-nitro-1H-indole-2-carbonyl chloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a methyl group at the 1-position, a nitro group at the 5-position, and a carbonyl chloride group at the 2-position of the indole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
The synthesis of 1-Methyl-5-nitro-1H-indole-2-carbonyl chloride typically involves multiple steps. One common method starts with the nitration of 1-methylindole to introduce the nitro group at the 5-position. This is followed by the introduction of the carbonyl chloride group at the 2-position through a reaction with phosgene or a similar reagent. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalysts and optimized reaction conditions can further improve the yield and reduce the production costs.
Analyse Chemischer Reaktionen
1-Methyl-5-nitro-1H-indole-2-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The carbonyl chloride group can react with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, water, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-5-nitro-1H-indole-2-carbonyl chloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Methyl-5-nitro-1H-indole-2-carbonyl chloride and its derivatives often involves interactions with specific molecular targets. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The carbonyl chloride group can react with nucleophilic sites in proteins and enzymes, potentially inhibiting their function.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-5-nitro-1H-indole-2-carbonyl chloride can be compared with other indole derivatives such as 1-methylindole-2-carboxylic acid and 1-methyl-5-nitroindole
Similar compounds include:
- 1-Methylindole-2-carboxylic acid
- 1-Methyl-5-nitroindole
- 1-Methyl-1H-indole-2-carboxylic acid
These compounds differ in their functional groups and positions of substitution, leading to variations in their chemical properties and applications.
Eigenschaften
CAS-Nummer |
121217-72-9 |
|---|---|
Molekularformel |
C10H7ClN2O3 |
Molekulargewicht |
238.63 g/mol |
IUPAC-Name |
1-methyl-5-nitroindole-2-carbonyl chloride |
InChI |
InChI=1S/C10H7ClN2O3/c1-12-8-3-2-7(13(15)16)4-6(8)5-9(12)10(11)14/h2-5H,1H3 |
InChI-Schlüssel |
WUGMCRVXMNURLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C=C1C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methoxy-2-[(3-methoxyphenyl)methyl]-3-methylbenzonitrile](/img/structure/B14296768.png)
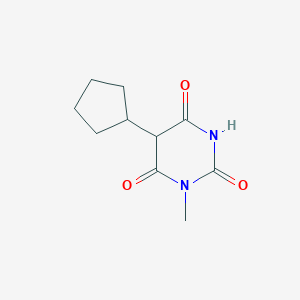

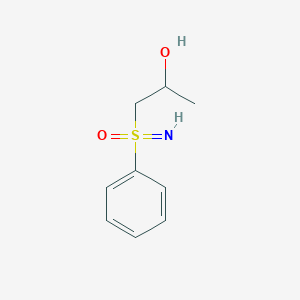
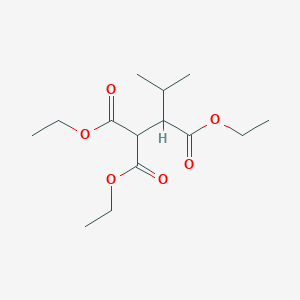
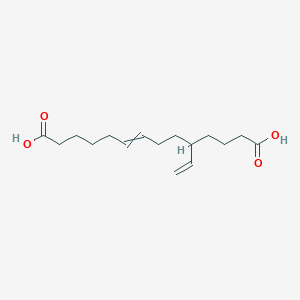
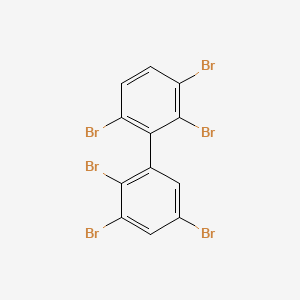


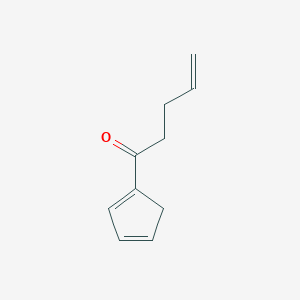
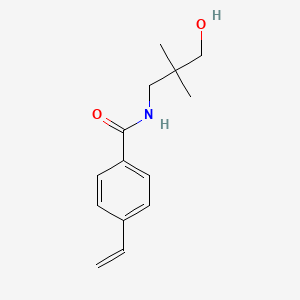
![10-[(Oxiran-2-yl)methyl]-1,4,7-trioxa-10-azacyclododecane](/img/structure/B14296843.png)
![5,6-Dihydrobenzo[h]quinazoline-4(1H)-thione](/img/structure/B14296847.png)
![Thieno[3,4-d]isoxazole, 3a,4,6,6a-tetrahydro-3-phenyl-, 5,5-dioxide](/img/structure/B14296862.png)
